Engineering Next-Generation Therapeutics: Physicochemical Profiling and Synthetic Integration of (4,4-Difluorotetrahydro-2H-pyran-3-yl)methanol
Engineering Next-Generation Therapeutics: Physicochemical Profiling and Synthetic Integration of (4,4-Difluorotetrahydro-2H-pyran-3-yl)methanol
As antimicrobial resistance (AMR) accelerates, the architectural redesign of established antibiotic scaffolds has become a critical imperative in modern drug discovery. The functionalization of the tetrahydropyran (THP) ring—a ubiquitous carbohydrate-like pharmacophore—with highly electronegative fluorine atoms represents a sophisticated strategy to overcome enzymatic degradation.
This technical whitepaper provides an in-depth analysis of (4,4-Difluorotetrahydro-2H-pyran-3-yl)methanol , focusing on its precise molecular weight validation, the stereoelectronic rationale behind its use, and field-proven synthetic methodologies for its integration into complex active pharmaceutical ingredients (APIs), such as next-generation aminoglycosides.
Quantitative Physicochemical Profiling
The structural identity of a building block dictates its pharmacokinetic trajectory. (4,4-Difluorotetrahydro-2H-pyran-3-yl)methanol features a gem-difluoro substitution at the C4 position and a hydroxymethyl group at the C3 position of the THP ring.
The precise calculation of its molecular weight is foundational for stoichiometric accuracy during complex multi-step syntheses. The molecular formula is C₆H₁₀F₂O₂ , yielding an exact molecular weight of 152.14 g/mol .
Table 1: Core Physicochemical Properties
| Property | Value | Structural Implication |
| Chemical Name | (4,4-Difluorotetrahydro-2H-pyran-3-yl)methanol | Core scaffold for functionalized pyranoses. |
| CAS Registry Number | 1781098-50-7 | Unique identifier for procurement and safety. |
| Molecular Formula | C₆H₁₀F₂O₂ | Indicates a high degree of saturation and halogenation. |
| Molecular Weight | 152.1392 g/mol (approx. 152.14) | Critical for precise molarity calculations in coupling. |
| SMILES String | FC1(F)CCOCC1CO (Derivative base) | Enables computational modeling of the gem-difluoro moiety[1]. |
| Key Substitutions | gem-difluoro (-CF₂-) at C4 | Acts as a bioisostere for methylene, modulating lipophilicity[2]. |
The Stereoelectronic Rationale: Why Fluorinate the THP Ring?
In the context of drug development—particularly for aminoglycoside antibiotics targeting Gram-negative bacteria—the substitution of a methylene (-CH₂-) group with a gem-difluoro (-CF₂-) group is not merely a structural novelty; it is a calculated stereoelectronic intervention[2].
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Evasion of Aminoglycoside-Modifying Enzymes (AMEs): Bacterial resistance is primarily driven by AMEs that acetylate, phosphorylate, or adenylate specific hydroxyl or amino groups on the antibiotic. The intense electron-withdrawing nature of the C4-fluorine atoms sterically and electronically shields adjacent vulnerable sites, preventing enzymatic deactivation[3][4].
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Modulation of Basicity (pKa): When this THP building block is aminated in later synthetic steps, the inductive effect of the gem-difluoro group significantly lowers the pKa of the adjacent amines. This prevents the molecule from becoming overly polycationic, thereby improving cellular permeability while maintaining target engagement[2].
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Enhanced Ribosomal Binding: X-ray co-crystal structures of fluorinated aminoglycosides bound to bacterial ribosomal RNA (rRNA) reveal that axial fluorine atoms can establish unique fluorine-aryl (F-π) stacking interactions with specific nucleobases, such as G1491 in the A-site internal loop. This compensates for the loss of natural hydrogen bonds and anchors the drug tightly to the bacterial ribosome[5].
Logical flow of gem-difluoro substitution overcoming antimicrobial resistance.
Synthetic Integration: Experimental Protocols
To utilize (4,4-Difluorotetrahydro-2H-pyran-3-yl)methanol in the modular synthesis of complex therapeutics, it is often protected (e.g., as an acetate) and subjected to highly specific redox conditions to facilitate coupling or deprotection without degrading the sensitive fluorinated ring[6][7].
The following protocol details a self-validating biphasic redox workflow used to process derivatives of this building block.
Protocol: Biphasic Redox Modification of Fluorinated THP Derivatives
Objective: To selectively process the acetate derivative of the fluorinated THP intermediate utilizing a controlled sodium bromate/sodium dithionite redox system.
Causality & Design: This specific reagent combination is chosen because it generates highly reactive, short-lived oxidative species at the aqueous-organic interface. The biphasic nature (EtOAc/Water) ensures that the sensitive gem-difluoro THP core remains partitioned in the organic layer, protecting it from over-oxidation or hydrolytic ring-opening, while the functional group transformation occurs cleanly at the phase boundary.
Step-by-Step Methodology:
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Substrate Solvation (Organic Phase Preparation):
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Dissolve the target quantity of the 4,4-difluorotetrahydro-2H-pyran-3-yl acetate derivative in 54 mL of Ethyl Acetate (EtOAc)[7].
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Causality: EtOAc is selected for its moderate polarity, which fully solubilizes the fluorinated intermediate while maintaining strict immiscibility with the subsequent aqueous reagents.
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Oxidative Addition:
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Add 42 mL of aqueous sodium bromate (NaBrO₃, 60 mg/mL) in a single portion to the EtOAc solution[7].
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Validation Checkpoint: The mixture should form a distinct biphasic system. Ensure vigorous mechanical stirring (>800 RPM) to maximize the interfacial surface area.
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Controlled Reduction (The Critical Step):
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Slowly add 84 mL of aqueous sodium dithionite (Na₂S₂O₄, 35.3 mg/mL) dropwise over a strict 15-minute window[7].
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Causality: Dropwise addition is mandatory. Rapid addition causes an uncontrolled exothermic release of sulfur dioxide gas and thermal degradation of the THP ring. Controlled addition regulates the in-situ generation of the active radical species.
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Reaction Quenching & Neutralization:
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Once TLC confirms complete consumption of the starting material, dilute the reaction with additional EtOAc.
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Wash the organic layer sequentially with a 1:1 mixture of aqueous Sodium Bicarbonate (NaHCO₃) and Sodium Thiosulfate (Na₂S₂O₃)[7].
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Causality: NaHCO₃ neutralizes any acidic byproducts, while Na₂S₂O₃ specifically quenches residual unreacted bromate and reactive bromine species, preventing downstream contamination.
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Isolation and Purification:
Step-by-step biphasic redox workflow for the fluorinated THP intermediate.
Conclusion
The integration of (4,4-Difluorotetrahydro-2H-pyran-3-yl)methanol (MW: 152.14 g/mol ) into medicinal chemistry pipelines exemplifies the power of precision stereoelectronics. By leveraging the gem-difluoro moiety, drug developers can fundamentally alter the pharmacokinetic profile and target-binding affinity of legacy scaffolds. The protocols outlined herein provide a robust, self-validating framework for handling this advanced building block, ensuring high-fidelity synthesis of next-generation therapeutics capable of overcoming severe antimicrobial resistance.
References
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chemikart.com. "1781098-50-7 | (4,4-Difluorotetrahydro-2h-pyran-3-yl)methanol". Available at: [Link]
- Google Patents. "WO2019194858A1 - Modular synthesis of aminoglycosides".
- Google Patents. "WO2019046126A1 - AMINOGLYCOSIDES AND USES THEREOF".
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ResearchGate. "Investigation of RNA-Ligand Interactions by 19F NMR Spectroscopy Using Fluorinated Probes". Available at:[Link]
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ResearchGate. "(a) Binding of aminoglycoside 17 and its detailed molecular contact...". Available at: [Link]
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ResearchGate. "Aminoglycoside-modifying enzymes: Mechanisms of catalytic processes and inhibition". Available at: [Link]
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NIH.gov. "Redox-neutral photocatalytic cleavage and gem-difluoroalkenylation of lignin linkages". Available at:[Link]
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